molecular formula C12H14O2 B13663340 (E)-5-(p-Tolyl)-4-pentenoic Acid

(E)-5-(p-Tolyl)-4-pentenoic Acid

Cat. No.: B13663340
M. Wt: 190.24 g/mol
InChI Key: LUSMXFAQJXUUFT-UHFFFAOYSA-N
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Description

(E)-5-(p-Tolyl)-4-pentenoic Acid is a high-purity organic compound, with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . It is characterized by a pentenoic acid backbone featuring a double bond between the fourth and fifth carbon atoms, and a p-tolyl group (a phenyl ring with a methyl substituent at the para position) attached to the fifth carbon . This structure provides a unique combination of lipophilic and hydrophilic properties, influencing its solubility and reactivity in various chemical processes . This compound serves as a valuable building block in organic synthesis, with demonstrated applications as a key intermediate in the preparation of various pharmaceuticals and agrochemicals . Its utility is highlighted in several specialized research contexts. It can be used as a substrate in palladium(II)-mediated C(alkenyl)-H activation strategies for the catalytic synthesis of highly substituted 1,3-dienes from different alkenes, a reaction with broad synthetic scope . Furthermore, derivatives like 5-aryl-4-pentenoic acids are relevant substrates in asymmetric iodolactonization reactions, which are important for creating chiral lactone structures . The compound's structure, featuring a carboxylic acid and an olefin, makes it a potential candidate for exploration in other reactions such as halolactonization and intramolecular cycloadditions to construct complex molecular architectures . This product is intended for research and development purposes only and is strictly labeled as For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

5-(4-methylphenyl)pent-4-enoic acid

InChI

InChI=1S/C12H14O2/c1-10-6-8-11(9-7-10)4-2-3-5-12(13)14/h2,4,6-9H,3,5H2,1H3,(H,13,14)

InChI Key

LUSMXFAQJXUUFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CCCC(=O)O

Origin of Product

United States

Preparation Methods

Hydrolysis of 4-Pentenoic Acid Esters

One classical approach involves hydrolyzing esters of 4-pentenoic acid under alkaline conditions to obtain the free acid. For example, methyl or ethyl esters of 4-pentenoic acid are treated with aqueous sodium hydroxide or potassium hydroxide solutions at elevated temperatures (85–90 °C) for 1–2 hours, followed by acidification and extraction to isolate 4-pentenoic acid with high yield and purity.

Step Reagents & Conditions Yield (%) Purity (%) Notes
Hydrolysis of methyl ester 20% NaOH, 85 °C, 2 h 96.0 98.5 Followed by acidification and distillation
Hydrolysis of ethyl ester 30% KOH, 90 °C, 2 h 95.3 99.0 Similar workup as above

This method uses vinylcarbinol and ortho-acetate as precursors to synthesize 4-pentenoate esters via transesterification and rearrangement before hydrolysis.

Hydrolysis of (E)-5-(p-Tolyl)-4-pentenoic Acid Esters

Hydrolysis of esters bearing the p-tolyl substituent is commonly used to obtain the free acid. Lithium hydroxide in ethanol or aqueous mixtures at temperatures ranging from 35 °C to 80 °C over 1 hour is effective.

Ester Starting Material Base Solvent Temp (°C) Time (h) Yield (%) Purity (%) Notes
(E)-5-(p-Tolyl)-4-pentenoic acid ethyl ester Lithium hydroxide Ethanol/water 35–80 1 70–80 >98 Followed by crystallization
  • Example:

    Lithium hydroxide hydrolysis of ethyl esters under reflux in ethanol/water mixtures yields the acid with high purity and good crystallization properties.

Comparative Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield (%) Purity (%) Advantages Limitations
Alkaline Hydrolysis of Esters 4-Pentenoic acid methyl/ethyl esters NaOH or KOH aqueous solutions 85–90 °C, 2 h 95–96 98.5–99 Simple, scalable, high yield Requires ester precursor
Olefin Cross-Metathesis 4-Pentenoic acid + vinyl aromatics Grubbs 2nd generation catalyst Room temp to 80 °C, solvent Moderate High Selective, versatile for aryl groups Requires expensive catalyst
Catalytic Sigmatropic Rearrangement Diazo compounds + allyl sulfides/amines Ruthenium porphyrin catalysts Mild to moderate temp 70–80 High High stereoselectivity Complex catalyst systems
Lithium Hydroxide Hydrolysis (E)-5-(p-Tolyl)-4-pentenoic acid esters LiOH in ethanol/water 35–80 °C, 1 h 70–80 >98 Efficient ester to acid conversion Requires ester intermediate

Research Discoveries and Notes

  • The patent CN101157608A outlines an industrially viable method for preparing 4-pentenoic acid via vinylcarbinol and ortho-acetate intermediates, followed by alkaline hydrolysis, which can be adapted for substituted derivatives like (E)-5-(p-Tolyl)-4-pentenoic acid.
  • Olefin cross-metathesis on solid supports, as demonstrated in recent studies, offers a clean and efficient route to introduce aromatic substituents such as p-tolyl groups with control over stereochemistry.
  • Catalytic-sigmatropic rearrangements catalyzed by ruthenium porphyrins provide a novel approach to synthesize substituted pentenoic acid derivatives with high diastereoselectivity, potentially including (E)-5-(p-Tolyl) derivatives.
  • Hydrolysis conditions using lithium hydroxide in alcoholic solvents are well-established for converting esters to acids, maintaining high purity and yield, critical for the final step in the synthesis of (E)-5-(p-Tolyl)-4-pentenoic acid.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(p-Tolyl)-4-pentenoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the pentenoic acid chain to a single bond, forming saturated derivatives.

    Substitution: The tolyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated pentanoic acid derivatives.

    Substitution: Formation of brominated or nitrated tolyl derivatives.

Scientific Research Applications

(E)-5-(p-Tolyl)-4-pentenoic Acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-5-(p-Tolyl)-4-pentenoic Acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs: Substitution and Stereochemistry Effects

4-Pentenoic Acid (CH2=CHCH2CH2COOH)
  • Biological Activity: 4-Pentenoic acid is a well-studied hepatotoxin and inhibitor of fatty acid oxidation. It irreversibly inhibits mitochondrial β-oxidation by forming reactive metabolites like 3-oxo-4-pentenoic acid, which conjugates with glutathione, leading to hepatotoxicity .
  • Disease Models : Used to induce Reye's syndrome-like symptoms in rats, including hypoglycemia, hyperammonemia, and hepatic steatosis .
(Z)-5-(2-Methylphenyl)-4-pentenoic Acid
  • Antimicrobial Activity: The Z-configuration of this analog (AB204-A) exhibits antifungal activity, while the E-isomer (e.g., (E)-5-(2-methylphenyl)-4-pentenoic acid) is inactive, emphasizing the critical role of stereochemistry in biological interactions .
5-(4-Fluorophenyl)-4-pentenoic Acid
Methylenecyclopropylacetic Acid
  • Functional Similarity: A hypoglycin metabolite linked to Jamaican vomiting sickness. 4-Pentenoic acid mimics its effects, causing similar metabolic disturbances .

Physicochemical and Metabolic Comparisons

Compound Key Features Biological Activity Metabolic Pathway Reference
(E)-5-(p-Tolyl)-4-pentenoic Acid Aryl-substituted, E-configuration Antimicrobial: Inactive (reported) Underexplored; likely modified β-oxidation due to aryl group
4-Pentenoic Acid Short-chain, unsaturated Hepatotoxic, OTC inhibitor Forms 3-oxo-4-pentenoic acid (toxic conjugate)
(Z)-5-(2-Methylphenyl)-4-pentenoic acid Z-configuration, aryl-substituted Antifungal activity Likely altered membrane interaction due to Z-stereochemistry
Valproic Acid Metabolites (e.g., 4-ene VPA) Branched-chain analog Hepatotoxic via mitochondrial dysfunction Forms reactive thiol conjugates

Functional Group Impact on Reactivity

  • Carboxylic Acid Group: Facilitates epoxidation or lactonization in catalytic reactions. For example, 4-pentenoic acid forms γ-lactones under iron-catalyzed conditions, while its aryl-substituted analogs may exhibit divergent reactivity due to steric or electronic effects .

Toxicological Profiles

  • 4-Pentenoic Acid: Causes irreversible inhibition of fatty acid oxidation and mitochondrial dysfunction, leading to hyperammonemia and hepatic damage .
  • (E)-5-(p-Tolyl)-4-pentenoic Acid: No direct toxicity data available. Its aryl group may divert metabolism away from reactive intermediates, reducing hepatotoxicity risk compared to 4-pentenoic acid .

Q & A

Q. What are the primary synthetic routes for (E)-5-(p-Tolyl)-4-pentenoic Acid in academic settings?

The compound is synthesized via microbial isolation or chemical modification. For example, Streptomyces species produce structurally related 5-(2-methylphenyl)-4-pentenoic acid, which can be isolated using chromatographic techniques (e.g., silica gel column chromatography) and confirmed via NMR spectroscopy . Chemical synthesis involves regioselective coupling of p-tolyl groups to 4-pentenoic acid precursors, with purification steps including esterification (e.g., diazomethane treatment) and recrystallization .

Q. How is the structural conformation of (E)-5-(p-Tolyl)-4-pentenoic Acid validated experimentally?

Advanced spectroscopic methods are critical:

  • 1H/13C NMR : Identifies aromatic protons (δ 6.8–7.2 ppm) and carboxylic acid carbons (δ ~179 ppm) .
  • 2D NMR (COSY, HMBC) : Confirms connectivity between the pentenoic acid backbone and p-tolyl substituents (e.g., cross-peaks between vinylic protons and aromatic carbons) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 206 for related compounds) verify molecular weight .

Q. What are the key applications of (E)-5-(p-Tolyl)-4-pentenoic Acid in organic chemistry?

The compound serves as:

  • A building block for synthesizing polyketide-like structures via cyclization or oxidation reactions .
  • A substrate for studying iodine-mediated reaction kinetics, where its double bond reactivity is probed under controlled conditions .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the reaction kinetics of 4-pentenoic acid derivatives with iodine?

Activation parameters (e.g., E_a, entropy) are highly substituent-dependent. For example:

  • 2,2-Diphenyl-4-pentenoic acid exhibits lower E_a (−28 cal) compared to unsubstituted 4-pentenoic acid (−59 cal) due to steric stabilization of reactive conformers .
  • Methodology : Use Arrhenius plots (log rate vs. 1/T) and least-squares analysis to derive activation energies from kinetic data in chloroform solutions .

Q. What experimental strategies resolve contradictions in metabolic studies involving 4-pentenoic acid derivatives?

Discrepancies in β-oxidation inhibition studies (e.g., encephalopathy models) require:

  • Dose-response assays : Vary concentrations of (E)-5-(p-Tolyl)-4-pentenoic Acid to distinguish acute toxicity from metabolic disruption .
  • Mitochondrial respirometry : Measure oxidative phosphorylation coupling in brain mitochondria to validate bioenergetic impacts .

Q. How can regioselectivity challenges in p-tolyl functionalization be addressed during synthesis?

  • Directed ortho-metalation : Use directing groups (e.g., esters) to position the p-tolyl moiety selectively .
  • Cross-coupling reactions : Employ Suzuki-Miyaura conditions with p-tolylboronic acids and palladium catalysts .

Q. What analytical techniques differentiate (E)-5-(p-Tolyl)-4-pentenoic Acid from its structural isomers?

  • Chiral HPLC : Separates enantiomers using cellulose-based columns and polar mobile phases .
  • Vibrational spectroscopy (IR) : Identifies characteristic C=O stretches (~1700 cm⁻¹) and C=C vibrations (~1640 cm⁻¹) .

Methodological Notes

  • Kinetic studies : Use radioisotopic labeling (e.g., ¹³¹I) to track reaction progress and quantify intermediate formation .
  • Conformational analysis : Computational modeling (DFT) complements NMR data to predict reactive conformers .

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